4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine
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Overview
Description
4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine is an organic compound with the molecular formula C14H14N2O. It is characterized by the presence of an aziridine ring attached to a pyridine ring, with a methoxyphenyl group as a substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine typically involves the reaction of 4-methoxyphenylamine with 2-chloropyridine in the presence of a base to form the intermediate 4-(4-methoxyphenyl)pyridine. This intermediate is then subjected to aziridination using a suitable aziridinating agent, such as chloramine-T, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form corresponding oxaziridines.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxaziridines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(4-Methoxyphenyl)aziridin-2-yl]benzene
- 4-[1-(4-Methoxyphenyl)aziridin-2-yl]thiophene
- 4-[1-(4-Methoxyphenyl)aziridin-2-yl]furan
Uniqueness
4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine is unique due to the presence of both an aziridine ring and a pyridine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[1-(4-methoxyphenyl)aziridin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-17-13-4-2-12(3-5-13)16-10-14(16)11-6-8-15-9-7-11/h2-9,14H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENONULVWRXSKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC2C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818801 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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